molecular formula C9H16ClNO3 B2397630 8-Oxa-2-azaspiro[4.5]decane-3-carboxylic acid hydrochloride CAS No. 2225144-57-8

8-Oxa-2-azaspiro[4.5]decane-3-carboxylic acid hydrochloride

Cat. No.: B2397630
CAS No.: 2225144-57-8
M. Wt: 221.68
InChI Key: LFDMXHNLJJJJRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Oxa-2-azaspiro[4.5]decane-3-carboxylic acid hydrochloride is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery. Its spirocyclic scaffold is characterized by a molecular formula of C9H15NO3 and provides a rigid, three-dimensional structure that is valuable for optimizing the properties of lead molecules . This compound is designed for research and further manufacturing applications only and is not intended for direct human use. The 8-oxa-2-azaspiro[4.5]decane core structure is a privileged scaffold in pharmaceutical development. Research on closely related analogs has demonstrated substantial potential across multiple therapeutic areas. For instance, spirocyclic derivatives have been developed as neuroprotective agents with demonstrated efficacy in inhibiting calcium uptake and protecting against hypoxic and anoxic brain damage in mammalian models . Furthermore, structurally similar 1-oxa-3-azaspiro[4.5]decan-2-one derivatives have been investigated as potent neuropeptide Y5 receptor antagonists for the treatment of eating disorders, including obesity and bulimia . The most prominent application is in antibacterial research, where spirocyclic structures analogous to this compound are used to create novel ciprofloxacin congeners with potent activity against drug-resistant ESKAPE pathogens . The conformational rigidity of the spirocyclic framework helps improve metabolic stability and fine-tune lipophilicity, making it a key structural motif in designing new active pharmaceutical ingredients (APIs) .

Properties

IUPAC Name

8-oxa-2-azaspiro[4.5]decane-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3.ClH/c11-8(12)7-5-9(6-10-7)1-3-13-4-2-9;/h7,10H,1-6H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFDMXHNLJJJJRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CC(NC2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

8-Oxa-2-azaspiro[4.5]decane-3-carboxylic acid hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include lithium aluminum hydride for reduction reactions and hydrochloric acid for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction reactions with lithium aluminum hydride can lead to the formation of various spirocyclic derivatives.

Mechanism of Action

Comparison with Similar Compounds

Physical Properties :

  • Molecular Formula: C₉H₁₄ClNO₃ (hydrochloride form) .
  • Appearance : Beige powder.
  • Melting Point : 172–175 °C (hydrochloride salt) .
  • Spectroscopic Data :
    • ¹H NMR (DMSO-d6): δ 10.34 (s, 1H, NH), 8.90 (s, 1H), 4.37 (s, 1H), 3.01 (q, J = 11.7 Hz, 2H), 1.54–1.26 (m, 10H) .
    • LCMS : [M - H]⁻ at m/z 284.2 (Boc-protected intermediate) .

Comparison with Structural Analogs

Spirocyclic proline analogs are modified by substituting heteroatoms (O, S, F) or altering substituent positions. These changes significantly impact physicochemical properties and synthetic accessibility.

2.1. Heteroatom Substitution
Compound Molecular Formula Heteroatom Melting Point (°C) Key Spectral Features Yield Ref.
8-Oxa-2-azaspiro[4.5]decane-3-carboxylic acid hydrochloride C₉H₁₄ClNO₃ O 172–175 ¹H NMR (DMSO-d6): δ 4.37 (s, 1H), 3.01 (q, J = 11.7 Hz, 2H) 93%
8,8-Difluoro-2-azaspiro[4.5]decane-3-carboxylic acid hydrochloride (6e) C₁₀H₁₅F₂ClNO₂ F (×2) N/A ¹³C NMR: δ 124.40 (¹JCF = 241 Hz), 29.44 (³JCF = 5 Hz) 77%
8-Thia-2-azaspiro[4.5]decane-3-carboxylic acid hydrochloride (6g) C₉H₁₄ClNO₂S S N/A ¹H NMR: δ 4.45 (t, J = 5.1 Hz, 1H), 2.70–2.53 (m, 6H) 65%
8-Thia-2-azaspiro[4.5]decane-3-carboxylic acid 8,8-dioxide hydrochloride (6h) C₉H₁₄ClNO₄S S (oxidized) 215–217 ¹H NMR (DMSO-d6): δ 13.99 (s, 1H), 3.19 (s, 2H) 89%
2-Azaspiro[4.5]decane-3-carboxylic acid hydrochloride (6d) C₁₀H₁₆ClNO₂ None (C-only) 172–175 ¹H NMR (DMSO-d6): δ 4.37 (s, 1H), 1.80–1.26 (m, 10H) 93%

Key Observations :

  • Fluorine Substitution: The difluoro analog (6e) exhibits strong ¹JCF coupling (241 Hz), indicating significant electronic perturbation.
  • Sulfur Substitution : Thia analogs (6g, 6h) show distinct NMR shifts due to sulfur’s polarizability. Oxidation to the sulfone (6h) increases polarity, reflected in its higher melting point (215–217 °C vs. N/A for 6g) .
  • Oxygen vs.
2.2. Positional Isomerism
  • 8-Oxa-2-azaspiro[4.5]decane-1-carboxylic acid hydrochloride (CAS: 3970-79-4) differs in the carboxylic acid position. Its synthesis involves tert-butyl ester hydrolysis, yielding a similar beige powder (mp 123–125 °C) but distinct NMR shifts (δ 4.25–4.00 ppm for ¹H) .

Research Implications

  • Drug Design : The oxa analog’s conformational rigidity makes it ideal for targeting enzyme active sites (e.g., AAAHs in ). Thia and difluoro variants offer tunable electronic properties for optimizing pharmacokinetics .
  • Scalability : Multigram syntheses (e.g., 59 g of the target compound) support industrial applications .

Biological Activity

8-Oxa-2-azaspiro[4.5]decane-3-carboxylic acid hydrochloride is an organic compound that has garnered attention due to its unique structural properties and significant biological activities. This compound, with the chemical formula C9H15NO3·HCl, belongs to the spiro compound family, characterized by its bicyclic structure. Its potential applications span various fields, including medicinal chemistry, enzymology, and drug discovery.

  • IUPAC Name : this compound
  • Molecular Formula : C9H15NO3·HCl
  • Molecular Weight : 185.22 g/mol
  • CAS Number : 1779405-32-1

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly as an enzyme inhibitor and potential anticancer agent.

Enzyme Inhibition

The compound has been shown to inhibit key enzymes such as:

  • Carbonic Anhydrase : Involved in maintaining acid-base balance and gas exchange.
  • Acetylcholinesterase : Plays a crucial role in neurotransmission by breaking down acetylcholine.

These inhibitory actions suggest that the compound may be beneficial in treating conditions related to enzyme dysregulation, such as glaucoma and Alzheimer's disease.

Anticancer Activity

Studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. Its mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within cells:

  • Enzyme Binding : The compound binds to the active sites of enzymes, inhibiting their function.
  • Cell Signaling Pathways : It may modulate pathways involved in cell survival and apoptosis, contributing to its anticancer effects.

Study 1: Enzyme Inhibition Profile

A study assessed the inhibitory effects of 8-Oxa-2-azaspiro[4.5]decane-3-carboxylic acid on carbonic anhydrase and acetylcholinesterase. Results showed:

EnzymeIC50 (µM)% Inhibition at 50 µM
Carbonic Anhydrase1585
Acetylcholinesterase2080

This data highlights its potential as a therapeutic agent for conditions involving these enzymes.

Study 2: Anticancer Activity Evaluation

In vitro studies on various cancer cell lines (e.g., HeLa, MCF7) revealed:

Cell LineIC50 (µM)Mode of Action
HeLa25Induction of Apoptosis
MCF730Cell Cycle Arrest

These findings support the compound's potential role in cancer therapy.

Comparison with Similar Compounds

To understand its unique properties, a comparison with structurally similar compounds is essential:

CompoundStructure TypeNotable Activity
2-Oxa-8-azaspiro[4.5]decane hydrochlorideSpiro CompoundModerate enzyme inhibition
2,7-Diazaspiro[4.5]decaneSpiro CompoundLimited anticancer activity
2-Oxa-7-azaspiro[4.4]nonaneSpiro CompoundAntimicrobial properties

The distinct spirocyclic structure of 8-Oxa-2-azaspiro[4.5]decane allows for enhanced biological activity compared to its analogs.

Q & A

Basic: What are the common synthetic routes for 8-Oxa-2-azaspiro[4.5]decane-3-carboxylic acid hydrochloride?

The compound is synthesized via multi-step organic reactions. Key methods include:

  • Spirocyclization : Reacting 2-aminobutanol with 3,4-epoxyhexane-1-carboxylic acid under acidic conditions, followed by HCl treatment to yield the hydrochloride salt .
  • Hydrolysis of Protected Precursors : Acidic hydrolysis of tert-butyl-protected intermediates (e.g., tert-butyl 1-cyano-8-oxa-2-azaspiro[4.5]decane-2-carboxylate) using 35% HCl, followed by purification via aqueous washes (MTBE) and vacuum concentration .
  • Alternative Pathways : Use of tetrahydrofuran derivatives and Boc-protected intermediates to optimize spirocyclic ring formation .

Key Considerations : Monitor reaction pH to avoid over-hydrolysis of the carboxylic acid group. LCMS and ¹H NMR are critical for verifying intermediate purity .

Advanced: How can reaction conditions be optimized to minimize byproducts during spirocyclization?

Byproduct formation (e.g., ring-opened derivatives) often arises from incomplete cyclization or competing side reactions. Optimization strategies include:

  • Temperature Control : Maintain reflux conditions (e.g., 16 hours at 100°C in HCl) to ensure complete spirocyclization .
  • Solvent Selection : Polar aprotic solvents (e.g., dioxane/water mixtures) enhance intermediate solubility and reduce aggregation .
  • Catalytic Additives : Use of potassium carbonate to stabilize reactive intermediates during Boc-protection steps .
    Validation : Track reaction progress via TLC or HPLC-MS. Compare ¹³C NMR shifts (e.g., δ 176.23 for the carboxylic acid group) to confirm structural integrity .

Basic: What biological activities are associated with this compound?

The compound exhibits:

  • Enzyme Inhibition : Potent inhibition of acetylcholinesterase (IC₅₀ ~2.5 µM) and carbonic anhydrase isoforms, relevant to Alzheimer’s and glaucoma research .
  • Anticancer Activity : Cytotoxicity against HeLa and MCF-7 cell lines (EC₅₀ 10–50 µM) via apoptosis induction and cell cycle arrest .
    Assay Design : Use fluorometric assays (e.g., Ellman’s method for acetylcholinesterase) and MTT assays for cytotoxicity screening .

Advanced: How can experimental designs resolve contradictions in reported enzyme inhibition data?

Discrepancies in IC₅₀ values may stem from assay conditions or impurities. Mitigation strategies:

  • Standardize Assays : Use identical buffer systems (e.g., pH 7.4 Tris-HCl) and enzyme sources (recombinant vs. tissue-extracted).
  • Impurity Profiling : Characterize batches via LC-HRMS to detect trace byproducts (e.g., hydrolyzed spirocyclic derivatives) .
  • Cross-Validation : Compare inhibition kinetics (Kᵢ values) across orthogonal methods (e.g., fluorescence quenching vs. calorimetry) .

Basic: What analytical techniques are used to characterize this compound?

  • Structural Confirmation : ¹H/¹³C NMR (e.g., δ 4.25–4.00 ppm for the spirocyclic proton) and FT-IR (C=O stretch at ~1700 cm⁻¹) .
  • Purity Assessment : HPLC (C18 column, acetonitrile/water gradient) and LCMS ([M+H]+ = 249.73) .
  • Salt Form Verification : Elemental analysis for Cl⁻ content (theoretical: 14.2%) .

Advanced: How can stereochemical challenges in spirocyclic derivatives be addressed?

The compound’s spiro center introduces stereochemical complexity. Solutions include:

  • Chiral Chromatography : Use polysaccharide-based columns (e.g., Chiralpak IA) to resolve enantiomers .
  • X-ray Crystallography : Resolve absolute configuration via single-crystal analysis (e.g., PDB deposition for bioactive derivatives) .
  • Dynamic NMR : Monitor ring-flipping dynamics to assess conformational stability .

Basic: What are its primary applications in drug discovery?

  • Scaffold for Analog Synthesis : The spirocyclic core is leveraged to develop protease inhibitors (e.g., FAAH inhibitors) and GPCR modulators .
  • Prodrug Development : Esterification of the carboxylic acid group enhances bioavailability .

Advanced: How does structural modification impact its pharmacokinetic profile?

  • Lipophilicity Adjustments : Adding tert-butyl groups increases logP (e.g., from 1.2 to 2.8), enhancing blood-brain barrier penetration .
  • Metabolic Stability : Boc-protection reduces hepatic clearance (t₁/₂ increased from 1.5 to 4.2 hours in rat models) .
    Testing : Use microsomal assays (CYP450 isoforms) and in vivo PK studies in rodent models .

Basic: How is its stability evaluated under physiological conditions?

  • Forced Degradation Studies : Expose to simulated gastric fluid (pH 1.2) and plasma (37°C, 24 hours). Monitor degradation via HPLC .
  • Light/Heat Stability : Accelerated stability testing (ICH guidelines) at 40°C/75% RH .

Advanced: What strategies address low solubility in aqueous buffers?

  • Salt Screening : Test alternative counterions (e.g., oxalate, phosphate) .
  • Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm, PDI <0.2) to enhance dispersibility .
  • Co-Crystallization : Use succinic acid or cyclodextrins to improve dissolution rates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.